Stellasterol

Description

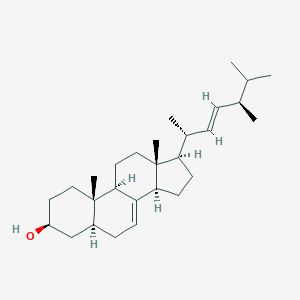

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXPZVASXWSKKU-UEIWAABPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2465-11-4 | |

| Record name | Stellasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stellasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stellasterol: A Marine-Derived Sterol - A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stellasterol, a C28 sterol first identified in marine invertebrates, is a molecule of growing interest due to its potential therapeutic properties, particularly in the realm of oncology. Its high binding affinity for the anti-apoptotic protein Bcl-2 suggests a mechanism for inducing programmed cell death in cancer cells. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from marine sources. It includes a summary of the historical context of its discovery, detailed experimental protocols for its extraction and purification, and a discussion of its known biological activities and putative signaling pathways. The information is presented to be a valuable resource for researchers and drug development professionals working on novel marine-derived therapeutics.

Discovery and Historical Context

The story of this compound begins over a century ago with its initial discovery in the starfish Astropecten. In 1915, Kossel and Edlbacher first reported the isolation of a new sterol from this marine invertebrate, which they named "this compound" in a nod to its stellar origin[1]. This early work established the presence of unique sterols in marine life, distinct from the cholesterol predominantly found in vertebrates.

However, the initial characterization of this compound was later refined. In 1937, Bergmann's research indicated that the "this compound" isolated by Kossel and Edlbacher was likely not a single compound but a complex mixture of sterols that were difficult to separate with the techniques available at the time[2]. Modern analytical methods have since allowed for the precise identification and characterization of this compound as 5α-ergosta-7,22-dien-3β-ol . While its name is tied to starfish, this compound has also been identified in other organisms, including fungi.

Data Presentation: Sterol Content in Marine Invertebrates

Specific quantitative data on the yield and purity of this compound from marine invertebrates is not extensively reported in modern literature. Research has often focused on the overall sterol profile of these organisms. The following table summarizes the content of major sterols found in various marine invertebrates to provide a general indication of the quantities that might be expected during extraction.

| Marine Invertebrate | Major Sterols Identified | Total Sterol Content / Notes | Reference |

| Starfish (Solaster borealis) | Mixture of glycosides and polyhydroxysteroids | Fifteen different sterol constituents were isolated. | [3] |

| Starfish (Rosaster sp.) | Polyhydroxylated sterols | Several novel polyhydroxylated sterols were isolated. | [1][4][5] |

| Blue Mussel (Mytilus edulis) | Cholesterol, Desmosterol, Brassicasterol | Cholesterol was the most abundant free sterol. | [6] |

| Barnacle (Balanus glandula) | Desmosterol | Isolated with a 2% yield from the total sterol fraction. | [7] |

| Sea Urchin (Glyptocidaris crenularis) | 5α,8α-epidioxycholest-6-en-3β-ol | A major component of the sterol fraction. | [8] |

| Sponge (Mycale sp.) | 5α,8α-epidioxycholest-6,22-dien-3β-ol | Isolated from the 90% ethanol fraction. | [8] |

Note: The yields and composition of sterols can vary significantly based on the species, geographical location, season, and the specific extraction and analytical methods employed.

Experimental Protocols

The following sections detail a representative workflow for the isolation and characterization of this compound from marine invertebrate tissues, synthesized from established methodologies for sterol analysis.

General Experimental Workflow

The overall process for isolating this compound involves the extraction of total lipids from the source organism, followed by saponification to release free sterols from their esterified forms, and subsequent chromatographic purification to isolate the target compound.

Detailed Methodology for Isolation and Purification

1. Sample Preparation and Lipid Extraction:

-

Fresh or frozen marine invertebrate tissue (e.g., 1 kg) is homogenized.

-

The total lipids are extracted using a modified Folch procedure with a chloroform:methanol solvent system.

2. Saponification:

-

The crude lipid extract is saponified by refluxing with an ethanolic potassium hydroxide solution to hydrolyze steryl esters into free sterols.

3. Isolation of Unsaponifiable Matter:

-

The saponified mixture is diluted with water and the unsaponifiable matter, containing the free sterols, is extracted with a non-polar solvent like n-hexane or diethyl ether.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude sterol extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of increasing polarity, typically starting with n-hexane and gradually adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column using a solvent system like chloroform:methanol (1:1) to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high purity this compound, a final purification step using preparative reverse-phase HPLC may be employed.

Characterization and Analytical Techniques

The structure and purity of the isolated this compound are confirmed using modern spectroscopic and chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the separation and identification of sterols. Prior to analysis, the hydroxyl group of this compound is typically derivatized (e.g., silylated) to increase its volatility. The retention time and the mass spectrum are compared with those of an authentic standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for the definitive structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both the purification and the quantitative analysis of this compound.

Biological Activity and Signaling Pathway

This compound has been reported to have a high binding affinity for the Bcl-2 protein, a key regulator of the intrinsic apoptotic pathway. While the precise downstream effects of this interaction are still under investigation for this compound itself, the mechanism of action of other structurally similar phytosterols, such as beta-sitosterol, provides a strong putative model.

Beta-sitosterol has been shown to induce apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of initiator caspases (caspase-9 and caspase-8, respectively) which in turn activate the executioner caspase-3, leading to the cleavage of cellular proteins and cell death.

Given this compound's affinity for Bcl-2, it is hypothesized to function as a Bcl-2 inhibitor. By binding to and inactivating the anti-apoptotic Bcl-2 protein, this compound would prevent Bcl-2 from sequestering the pro-apoptotic proteins Bax and Bak. This would lead to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Putative Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the hypothesized mechanism by which this compound induces apoptosis through the intrinsic pathway by inhibiting Bcl-2.

Conclusion and Future Directions

This compound, a sterol with historical roots in the study of marine natural products, presents a promising scaffold for the development of novel anticancer agents. Its interaction with the Bcl-2 protein family positions it as a potential modulator of apoptosis. While its discovery dates back over a century, there is a clear need for further research to fully elucidate its therapeutic potential. Future studies should focus on:

-

Quantitative analysis to determine the yield of this compound from various marine sources.

-

Optimization of isolation protocols to improve efficiency and purity.

-

In-depth biological studies to confirm the precise mechanism of action of this compound on the apoptotic pathway and to evaluate its efficacy in various cancer models.

This technical guide provides a foundational resource for researchers embarking on the further exploration of this intriguing marine-derived compound.

References

- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 2. mdpi.com [mdpi.com]

- 3. Starfish saponins, 48. Isolation of fifteen sterol constituents (six glycosides and nine polyhydroxysteroids) from the starfish Solaster borealis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Stellasterol from Ganoderma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stellasterol, a phytosterol found in various fungi, including medicinal mushrooms of the Ganoderma genus, is an emerging bioactive compound with potential therapeutic applications. While research directly investigating the biological activities of this compound isolated from Ganoderma is still in its nascent stages, studies on this compound from other natural sources and on structurally related phytosterols suggest significant anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential mechanisms of action in key signaling pathways implicated in cancer and inflammation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways to serve as a resource for researchers and professionals in drug discovery and development.

Introduction: this compound in the Context of Ganoderma Species

The genus Ganoderma, which includes species like Ganoderma lucidum (Reishi or Lingzhi), has been a cornerstone of traditional medicine for centuries, renowned for its diverse therapeutic properties. These properties are attributed to a rich array of bioactive metabolites, including triterpenoids, polysaccharides, and sterols. Among the sterols identified in Ganoderma species is this compound (ergosta-7,22-dien-3β-ol), a compound that is gaining attention for its potential health benefits.

While Ganoderma is a confirmed source of this compound, a thorough review of the current scientific literature reveals a notable gap in studies specifically investigating the biological activities of this compound isolated from this genus. However, the well-documented anti-cancer and anti-inflammatory effects of other phytosterols, some of which are also present in Ganoderma, provide a strong rationale for investigating this compound as a potential therapeutic agent. This guide synthesizes the available data on this compound and related compounds to build a comprehensive picture of its potential biological activities.

Biological Activities of this compound and Related Phytosterols

The primary biological activities attributed to this compound and other phytosterols are their anti-cancer and anti-inflammatory effects. These activities are mediated through the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis, and the inflammatory response.

Anti-Cancer Activity

Phytosterols have been shown to inhibit the growth of various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis and angiogenesis.

Key Signaling Pathways in Anti-Cancer Activity:

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. In many cancers, this pathway is hyperactivated, promoting tumor growth. Some phytosterols have been shown to exert their anti-cancer effects by inhibiting the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of this pathway is a common feature of cancer. Certain sterol precursors have been found to target the MAPK signaling cascade.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in the inflammatory response and also contributes to cancer development and progression by promoting cell proliferation and survival. Inhibition of the NF-κB pathway is a key mechanism by which some phytosterols exert their anti-cancer and anti-inflammatory effects.

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to the development of numerous diseases, including cancer. Phytosterols have demonstrated anti-inflammatory properties by modulating the production of inflammatory mediators.

Key Signaling Pathways in Anti-inflammatory Activity:

-

NF-κB Pathway: As mentioned, the NF-κB pathway is a critical mediator of inflammation. Phytosterols can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

-

AMPK/NLRP3 Inflammasome Pathway: Stigmasterol has been shown to suppress the inflammatory response of microglia by activating AMP-activated protein kinase (AMPK) and inhibiting the NLRP3 inflammasome.[1]

Quantitative Data on Phytosterol Bioactivity

Table 1: Anti-proliferative Activity of Phytosterols against Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| Mixture of Sterols | MES-SA, MCF-7, HK-2 | Cytotoxicity Assay | > 25 µg/mL | [2] |

| Compound 11 (a sterol) | Various | Cytotoxicity Assay | ≅ 8 µg/mL | [2] |

| Propolis Extracts | L929 | Cytotoxicity Assay | 17.9–18.6 µg/ml | [3] |

| Propolis Extracts | MG63 | Cytotoxicity Assay | 81.9-86.7 µg/ml | [3] |

| Propolis Extracts | HL60 | Cytotoxicity Assay | 126.0-185.8 µg/ml |[3] |

Table 2: Anti-inflammatory Activity of Phytosterols

| Compound/Extract | Model | Effect | Quantitative Data | Reference |

|---|---|---|---|---|

| Plant Sterol Food Supplement | Co-culture of Caco-2 and RAW264.7 cells | Inhibition of pro-inflammatory cytokine secretion | IL-8: 28% reduction, TNF-α: 9% reduction, IL-6: 54% reduction | [4] |

| Plant Sterol Food Supplement | Caco-2 cells | Reduction of oxidative stress | ROS: 47% reduction, iNOS: 27% reduction, Nitrite/Nitrate: 27% reduction | [4] |

| Plant Sterol Food Supplement | RAW264.7 macrophages | Inhibition of NF-κB pathway | NF-κB p65 nuclear translocation: 39% reduction, COX-2 expression: 32% reduction, PGE2 production: 27% reduction | [4] |

| β-sitosterol | Murine colitis model | Reduction of pro-inflammatory cytokines | TNF-α: 45-48% reduction, IL-6: 56-60% reduction | [5] |

| Stigmasterol | Murine colitis model | Reduction of pro-inflammatory cytokine | TNF-α: 58% reduction |[5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: PI3K/Akt signaling pathway and the putative inhibitory action of this compound.

Caption: MAPK signaling cascade and the potential modulation by sterol precursors.

Caption: NF-κB signaling pathway and the potential inhibitory role of this compound.

Caption: General experimental workflow for assessing the bioactivity of this compound.

Experimental Protocols

The following are representative protocols for the isolation of sterols from Ganoderma and for the assessment of their biological activities.

Isolation and Identification of Sterols from Ganoderma lucidum

This protocol is adapted from a method described for the isolation of sterols and triterpenoids from Ganoderma lucidum.

1. Extraction:

- Dry and pulverize the fruiting bodies of Ganoderma lucidum.

- Extract the powdered material with methanol at room temperature with continuous agitation for 12 hours, protected from light.

- Perform a gentle reflux for 30 minutes.

- Filter the extract and repeat the extraction process on the residue two more times.

- Combine all the methanol extracts and evaporate to dryness under reduced pressure at a temperature below 45°C.

2. Fractionation:

- Subject the crude methanol extract to column chromatography on silica gel.

- Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate fractions based on polarity.

3. Purification:

- Further purify the fractions containing sterols using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

4. Identification:

- Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) to confirm the structure of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate for 24 hours to allow for cell attachment.

2. Treatment:

- Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO alone).

3. MTT Addition:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

4. Solubilization:

- Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well.

- Incubate at room temperature in the dark for at least 2 hours with gentle shaking to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6][7][8]

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.[9][10][11]

1. Cell Lysis and Protein Quantification:

- After treatment with the test compound and/or an inflammatory stimulus (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

- Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

- Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound, a phytosterol present in Ganoderma species, holds considerable promise as a bioactive compound with potential anti-cancer and anti-inflammatory properties. While direct evidence from Ganoderma-derived this compound is currently limited, the existing body of research on this compound from other sources and on structurally similar phytosterols provides a strong foundation for future investigations.

The key to unlocking the therapeutic potential of this compound from Ganoderma lies in a focused research effort to:

-

Isolate and characterize this compound from various Ganoderma species to assess for any species-specific variations in bioactivity.

-

Conduct comprehensive in vitro studies to determine the IC50 values of Ganoderma-derived this compound against a broad panel of cancer cell lines and to elucidate its specific effects on inflammatory pathways in relevant cell models.

-

Perform in-depth mechanistic studies to confirm the modulation of the PI3K/Akt, MAPK, and NF-κB signaling pathways by this compound.

-

Advance to in vivo studies in animal models of cancer and inflammatory diseases to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound from Ganoderma and pave the way for its development as a novel nutraceutical or pharmaceutical agent.

References

- 1. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchhub.com [researchhub.com]

- 8. goldbio.com [goldbio.com]

- 9. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

Stellasterol and its Derivatives: A Technical Guide to Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stellasterol, a naturally occurring sterol primarily found in marine organisms and some plants, is emerging as a molecule of significant pharmacological interest. As a member of the phytosterol class of compounds, it shares structural similarities with cholesterol and other well-studied phytosterols like stigmasterol and β-sitosterol. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, focusing on its anti-cancer, anti-inflammatory, and enzyme-inhibitory activities. Due to the limited public data specifically on this compound derivatives, this document also discusses the properties of derivatives of closely related sterols to highlight potential avenues for future research and development. This guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support further investigation into this promising natural compound.

Introduction to this compound

This compound ((3β,5α,22E)-Ergosta-7,22-dien-3-ol) is a 3β-sterol with an ergostane skeleton containing double bonds at the C-7 and C-22 positions.[1] It is classified as a phytosterol, a group of steroid-like compounds synthesized by plants, fungi, and marine invertebrates.[1] While structurally similar to cholesterol, phytosterols are not readily absorbed by humans but exhibit a range of biological activities. This compound has been isolated from various natural sources, including sea stars, the medicinal mushroom Ganoderma sinense, and plants like Clerodendrum chinense.[1] Its unique structure forms the basis for its diverse pharmacological potential.

Pharmacological Properties

The biological activities of this compound and other phytosterols are subjects of ongoing research. The primary areas of investigation include anti-cancer, anti-inflammatory, and enzyme-inhibitory effects.

2.1 Anti-Cancer Activity

Phytosterols are known to interfere with multiple signaling pathways involved in cancer progression, including cell proliferation, apoptosis, and metastasis.[2]

-

Apoptosis Induction via Bcl-2 Inhibition: A key mechanism in cancer is the evasion of apoptosis (programmed cell death). The B-cell lymphoma 2 (Bcl-2) protein is a primary anti-apoptotic regulator, making it a critical target for cancer therapy. This compound has been reported to exhibit a high binding affinity for the Bcl-2 protein, suggesting it can inhibit its function. By binding to and inactivating Bcl-2, this compound can promote the release of pro-apoptotic proteins, leading to the activation of the caspase cascade and ultimately, cancer cell death.

-

Modulation of Pro-Survival Signaling: While specific studies on this compound are limited, related phytosterols like stigmasterol have been shown to inhibit critical pro-survival pathways such as the PI3K/Akt/mTOR pathway.[3][4][5] This pathway is frequently overactive in cancer, promoting cell growth and proliferation. Inhibition of this pathway by sterols can arrest the cell cycle and suppress tumor growth.

2.2 Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Phytosterols have demonstrated significant anti-inflammatory properties both in vitro and in vivo.[2][6]

-

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB complex translocates to the nucleus and induces the expression of inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., COX-2, iNOS), and other mediators. Phytosterols are known to inhibit this pathway by preventing the degradation of the IκB inhibitor, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[7][8]

2.3 Enzyme Inhibition

-

α-Glucosidase Inhibition: this compound has been identified as a weak inhibitor of α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level. This property suggests a potential, albeit modest, role for this compound in the management of type 2 diabetes.

This compound Derivatives

Currently, there is a notable scarcity of published research on the synthesis and pharmacological evaluation of specific this compound derivatives. However, the modification of related phytosterols provides a clear precedent for enhancing biological activity. For example, the synthesis of stigmasteryl phenolates (esters of stigmasterol with phenolic acids like vanillic or sinapinic acid) has been shown to improve anti-inflammatory properties compared to the parent stigmasterol.[9] Such derivatization strategies, including esterification, etherification, or modification of the sterol rings, could be applied to this compound to improve its potency, solubility, and pharmacokinetic profile.

Quantitative Pharmacological Data

Quantitative data provides essential metrics for comparing the potency and efficacy of bioactive compounds. The following tables summarize the available data for this compound and related phytosterols.

Table 1: Binding Affinity and Enzyme Inhibition Data for this compound

| Compound | Target | Parameter | Value | Source |

|---|---|---|---|---|

| This compound | Bcl-2 Protein | Ki | 118.05 nM | MedchemExpress* |

| This compound | α-Glucosidase | Activity | Weak Inhibitor | MedchemExpress* |

*Data from commercial supplier; primary research validation is recommended.

Table 2: Anti-Inflammatory Activity of Related Phytosterols (In Vitro)

| Compound/Product | Cell Model | Stimulant | Measured Marker | Inhibition (%) | Source |

|---|---|---|---|---|---|

| Plant Sterol Supplement | Caco-2 / RAW264.7 | LPS | IL-8 Secretion | 28% | [10] |

| Plant Sterol Supplement | Caco-2 / RAW264.7 | LPS | TNF-α Secretion | 9% | [10] |

| Plant Sterol Supplement | Caco-2 / RAW264.7 | LPS | IL-6 Secretion | 54% | [10] |

| Plant Sterol Supplement | Caco-2 | LPS | iNOS Expression | 27% | [10] |

| β-Sitosterol | RAW264.7 Macrophages | PMA | NO Production | 51-70% | [10] |

| β-Sitosterol | RAW264.7 Macrophages | PMA | ROS Production | 28-49% |[10] |

Detailed Experimental Protocols

This section provides detailed methodologies for the extraction of this compound and for key in vitro assays to evaluate its pharmacological properties.

5.1 Extraction and Isolation of this compound (General Protocol)

This protocol is a generalized method for the extraction of sterols from marine or plant biomass.

-

Preparation of Material: Lyophilize (freeze-dry) the source material (e.g., sea star tissue, mushroom powder) to remove water. Grind the dried material into a fine powder to increase surface area.

-

Solvent Extraction: Perform a solid-liquid extraction using a non-polar solvent. Macerate the powder in hexane or chloroform-methanol (2:1 v/v) at room temperature with constant agitation for 24-48 hours. This step is repeated 2-3 times with fresh solvent to ensure complete extraction of lipids.

-

Filtration and Concentration: Combine the solvent extracts and filter to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude lipid extract.

-

Saponification: Dissolve the crude extract in ethanolic potassium hydroxide (e.g., 10% KOH in 80% ethanol) and reflux for 2-4 hours. This step hydrolyzes sterol esters and triglycerides, liberating free sterols into the unsaponifiable fraction.

-

Liquid-Liquid Extraction: After cooling, transfer the saponified mixture to a separatory funnel. Extract the unsaponifiable matter (containing sterols) by partitioning with a non-polar solvent like n-hexane or diethyl ether. Repeat the extraction 3-4 times.

-

Washing and Drying: Combine the organic layers and wash with distilled water until neutral pH is achieved. Dry the organic phase over anhydrous sodium sulfate.

-

Purification by Chromatography: Concentrate the dried organic phase. Purify the crude sterol mixture using column chromatography on silica gel. Elute with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Crystallization and Identification: Combine fractions containing the target sterol. Further purify by recrystallization from a suitable solvent (e.g., methanol or acetone). Identify the purified this compound using analytical techniques such as NMR (1H, 13C), Mass Spectrometry (MS), and comparison with literature data.

5.2 Bcl-2 Binding Assay (ELISA-based Protocol)

This protocol describes a sandwich ELISA to quantify the binding interaction.

-

Plate Coating: Coat a 96-well high-binding microplate with a monoclonal capture antibody specific for Bcl-2 in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add recombinant human Bcl-2 protein to the wells. In separate wells, add the Bcl-2 protein pre-incubated with varying concentrations of this compound (or a control compound). Incubate for 2 hours at room temperature to allow binding to the capture antibody.

-

Detection Antibody: Wash the plate. Add a biotinylated polyclonal detection antibody specific for a different epitope on Bcl-2. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30-60 minutes in the dark.

-

Substrate Addition: Wash the plate thoroughly. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.

-

Reaction Termination and Reading: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will turn yellow. Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding of this compound to Bcl-2.

5.3 In Vitro Anti-Inflammatory Assay (LPS-induced Macrophages)

This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) for 1-2 hours. Include a vehicle control (DMSO only) and a positive control (e.g., a known NF-κB inhibitor).

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay): After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess Reagent B (NED solution). A purple color will develop.

-

Absorbance Reading: Measure the absorbance at 540 nm. Calculate the concentration of nitrite (a stable product of NO) by comparing the readings to a standard curve prepared with sodium nitrite. The reduction in nitrite concentration indicates the anti-inflammatory activity of this compound.

-

Cell Viability (MTT Assay): In a parallel plate, perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

5.4 α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibitory effect of this compound on yeast α-glucosidase.[11][12]

-

Reaction Mixture Preparation: In a 96-well plate, add 20 µL of α-glucosidase enzyme solution (from baker's yeast, e.g., 1.0 U/mL in phosphate buffer, pH 6.9).

-

Inhibitor Addition: Add 20 µL of this compound solution at various concentrations (dissolved in a minimal amount of DMSO and diluted with buffer). Include a positive control (acarbose) and a negative control (buffer with DMSO).

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM in phosphate buffer).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3).

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm.[11][12]

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting a dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental processes relevant to the study of this compound.

Caption: Workflow for Isolation and Pharmacological Screening of this compound.

Caption: Inhibition of the NF-κB Inflammatory Signaling Pathway by this compound.

Caption: Putative Inhibition of the PI3K/Akt/mTOR Pro-Survival Pathway.

Caption: this compound's Role in Promoting Apoptosis via Bcl-2 Inhibition.

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated potential in key areas of pharmacology, particularly as an anti-cancer and anti-inflammatory agent. Its high affinity for the anti-apoptotic protein Bcl-2 provides a strong rationale for its development as a cancer therapeutic. Furthermore, its ability to modulate fundamental inflammatory pathways like NF-κB, a hallmark of phytosterols, underscores its potential in managing chronic inflammatory diseases.

However, the field is still in its nascent stages. Future research should focus on:

-

Validation of Activities: Conducting rigorous in vitro and in vivo studies to confirm and quantify the anti-cancer and anti-inflammatory effects of pure this compound.

-

Derivative Synthesis: Systematically synthesizing derivatives of this compound to improve its pharmacological properties, including potency, selectivity, and bioavailability.

-

Mechanism of Action: Elucidating the detailed molecular mechanisms through which this compound exerts its effects on various signaling pathways.

-

Toxicology and Safety: Establishing a comprehensive safety and toxicology profile for this compound and its most promising derivatives.

By addressing these areas, the scientific and medical communities can unlock the full therapeutic potential of this compound, paving the way for its development into novel drugs for some of the most challenging human diseases.

References

- 1. This compound | C28H46O | CID 5283628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Phytosterols and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 9. Phytosterol organic acid esters: Characterization, anti-inflammatory properties and a delivery strategy to improve mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) DOI:10.1039/D4FO00917G [pubs.rsc.org]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

Stellasterol's Role in Cholesterol and Lipid Metabolism: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the quantitative effects and specific molecular mechanisms of stellasterol on cholesterol and lipid metabolism is limited. This guide synthesizes current knowledge on closely related phytosterols and marine sterols to infer the potential roles and mechanisms of this compound, a steroidal compound derived from marine sources like sea stars.[1] The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a marine-derived sterol belonging to the phytosterol family.[1] Like other phytosterols, its structure is similar to cholesterol, suggesting a potential role in modulating cholesterol and lipid homeostasis. While specific studies on this compound are sparse, the well-documented effects of other phytosterols, such as sitosterol, campesterol, and fucosterol, provide a strong foundation for understanding its likely biological activities. The primary proposed mechanism for the cholesterol-lowering effect of phytosterols is the inhibition of intestinal cholesterol absorption.[2]

Postulated Mechanisms of Action

Based on the established actions of other phytosterols, this compound is likely to influence cholesterol and lipid metabolism through a multi-faceted approach involving both intestinal and hepatic pathways.

Inhibition of Intestinal Cholesterol Absorption

The primary and most well-understood mechanism of phytosterols is their ability to reduce the absorption of dietary and biliary cholesterol in the intestine. This is thought to occur through several complementary actions:

-

Competition for Micellar Solubilization: In the intestinal lumen, cholesterol must be incorporated into mixed micelles for absorption. Due to their structural similarity, phytosterols like this compound can displace cholesterol from these micelles, thereby reducing the amount of cholesterol available for uptake by enterocytes.

-

Modulation of Transporter Proteins:

-

Niemann-Pick C1-Like 1 (NPC1L1): This transporter is crucial for the uptake of cholesterol from the intestinal lumen into enterocytes. Phytosterols may compete with cholesterol for binding to NPC1L1, further inhibiting cholesterol absorption.

-

ATP-Binding Cassette (ABC) Transporters (ABCG5/ABCG8): These transporters are responsible for effluxing sterols from enterocytes back into the intestinal lumen. Phytosterols are known to be good substrates for ABCG5/G8, and their presence may enhance the efflux of both dietary phytosterols and cholesterol.

-

Regulation of Hepatic Cholesterol and Lipid Metabolism

Once absorbed in small amounts, and through indirect effects resulting from reduced cholesterol absorption, this compound may also modulate hepatic lipid metabolism:

-

Activation of Liver X Receptors (LXRs): LXRs are nuclear receptors that play a key role in cholesterol homeostasis. Some oxysterols, which can be metabolites of sterols, are natural LXR agonists. LXR activation can lead to:

-

Increased expression of ABCG5/G8 in the liver, promoting biliary cholesterol secretion.

-

Increased expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, providing another route for cholesterol elimination.

-

-

Modulation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2): SREBP-2 is a master transcriptional regulator of cholesterol synthesis. By reducing intestinal cholesterol absorption, phytosterols can lead to a decrease in cholesterol delivery to the liver. This can trigger a compensatory increase in hepatic cholesterol synthesis through the activation of the SREBP-2 pathway. However, some studies with other phytosterols suggest a more complex regulation where they might also directly or indirectly influence SREBP-2 activity.

Quantitative Data on the Effects of Related Sterols

Table 1: Effects of Various Phytosterols on Plasma Lipid Profile in Animal Models

| Sterol/Extract | Animal Model | Dosage | Duration | Change in Total Cholesterol (TC) | Change in LDL-C | Change in HDL-C | Change in Triglycerides (TG) | Reference |

| Plant Sterol Esters | Hamsters | 1% of diet | 4 weeks | ↓ 20% | ↓ 29% (non-HDL-C) | No significant change | No significant change | Favorable effects of fish oil esters of plant sterols on lipids and haemostasis in Syrian golden hamsters. |

| Mixed Phytosterols | Mice | 2% of diet | 28 weeks | ↓ (p<0.05) | Not reported | Not reported | No significant change | Effects of phytosterols' intake on systemic and tissue-specific lipid metabolism in C57BL/6J mice.[3] |

| Starfish Saponin Extract (Asterias amurensis) | In vitro | N/A | N/A | 34% cholesterol-binding ability | N/A | N/A | N/A | Cholesterol-binding ability of saponin from Japanese starfish.[4] |

Table 2: Effects of Phytosterol Supplementation on Human Lipid Profiles (Meta-analysis Data)

| Intervention | Population | Dosage | Duration | Change in LDL-C | Change in TC | Change in HDL-C | Change in TG | Reference |

| Phytosterols/Stanols | Hypercholesterolemic individuals | ~2 g/day | > 8 weeks | ↓ ~10-15% | ↓ | No significant change | ↓ (in some studies) | The effect of phytosterol supplementation on lipid profile: A critical umbrella review of interventional meta-analyses.[3] |

| Plant Sterols + Omega-3 | Hypercholesterolemic and hypertriglyceridemic individuals | 2.5 g/day PS + 0.9-1.8 g/day EPA+DHA | 4 weeks | ↓ ~13% | ↓ | No significant change | ↓ 9.3-16.2% | A low-fat spread with added plant sterols and fish omega-3 fatty acids lowers serum triglyceride and LDL-cholesterol concentrations in individuals with modest hypercholesterolaemia and hypertriglyceridaemia.[5] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols based on standard methodologies for evaluating the effects of novel sterols on cholesterol and lipid metabolism.

In Vivo Animal Study Protocol

Objective: To evaluate the dose-dependent effects of this compound on plasma lipid profiles and markers of cholesterol metabolism in a hypercholesterolemic animal model.

Animal Model: Male Golden Syrian hamsters or C57BL/6J mice are commonly used models for studying hyperlipidemia.[6]

Diet and Treatment Groups:

-

Control Group: Fed a standard chow diet.

-

High-Cholesterol Diet (HCD) Group: Fed a diet supplemented with 0.5% - 1% cholesterol to induce hypercholesterolemia.

-

This compound Treatment Groups (Low, Medium, High Dose): Fed the HCD supplemented with varying concentrations of this compound (e.g., 0.5%, 1%, and 2% w/w).

-

Positive Control Group: Fed the HCD supplemented with a known lipid-lowering agent (e.g., ezetimibe or a statin).

Duration: 4-8 weeks.

Parameters to be Measured:

-

Weekly: Body weight and food intake.

-

At termination:

-

Plasma Analysis: Total cholesterol (TC), LDL-cholesterol (LDL-C), HDL-cholesterol (HDL-C), and triglycerides (TG) using enzymatic colorimetric assays.

-

Fecal Analysis: Neutral sterol and bile acid excretion to assess effects on cholesterol absorption and metabolism.

-

Hepatic Tissue Analysis:

-

Lipid content (TC and TG).

-

Gene expression analysis (qPCR) of key genes involved in cholesterol metabolism: SREBP-2, HMGCR, LDLR, LXRα, CYP7A1, ABCG5, ABCG8, and NPC1L1.

-

Protein expression analysis (Western blot) for key regulatory proteins.

-

-

In Vitro Cell Culture Protocol

Objective: To investigate the direct effects of this compound on cholesterol metabolism in hepatocytes and enterocytes.

Cell Lines:

-

Hepatocytes: Human hepatoma cell line HepG2.

-

Enterocytes: Human colon adenocarcinoma cell line Caco-2, differentiated into enterocyte-like cells.

Treatment:

-

Cells are incubated with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is included.

Assays:

-

Cholesterol Uptake Assay: Using radiolabeled cholesterol ([³H]-cholesterol) to measure the effect of this compound on cholesterol uptake in Caco-2 cells.

-

Cholesterol Efflux Assay: Using [³H]-cholesterol-loaded cells to measure the effect of this compound on cholesterol efflux to an acceptor like HDL.

-

Gene and Protein Expression Analysis: As described in the in vivo protocol, focusing on genes and proteins relevant to the specific cell type.

This compound Extraction and Purification from Starfish (General Protocol)

1. Extraction:

-

Dried and powdered starfish tissue is subjected to sequential solvent extraction, typically starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar solvent like methanol or a chloroform/methanol mixture to extract sterols and other polar compounds.[7]

2. Saponification:

-

The crude extract is saponified using an alcoholic potassium hydroxide (KOH) solution to hydrolyze steryl esters and release free sterols.

3. Purification:

-

The non-saponifiable fraction is extracted with a nonpolar solvent (e.g., hexane or diethyl ether).

-

The extracted sterols are then purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).[8]

4. Analysis and Quantification:

-

The purified this compound can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways likely modulated by this compound, based on the known mechanisms of other phytosterols.

Caption: Postulated mechanism of this compound in reducing intestinal cholesterol absorption.

Caption: Hypothesized hepatic signaling pathways modulated by this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to other well-studied phytosterols strongly suggests its potential as a modulator of cholesterol and lipid metabolism. The primary mechanism is likely the inhibition of intestinal cholesterol absorption, with potential secondary effects on hepatic gene expression via nuclear receptors like LXR and transcription factors such as SREBP-2.

Future research should focus on isolating and characterizing this compound from its marine sources to enable detailed in vitro and in vivo studies. Quantitative dose-response studies are needed to determine its efficacy in lowering plasma cholesterol and triglyceride levels. Furthermore, mechanistic studies using modern molecular biology techniques will be crucial to elucidate the specific signaling pathways and transporter proteins that are modulated by this compound, paving the way for its potential development as a nutraceutical or therapeutic agent for hyperlipidemia and related cardiovascular diseases.

References

- 1. Prospects of Marine Sterols against Pathobiology of Alzheimer’s Disease: Pharmacological Insights and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cholesterol-binding ability of saponin from Japanese starfish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A low-fat spread with added plant sterols and fish omega-3 fatty acids lowers serum triglyceride and LDL-cholesterol concentrations in individuals with modest hypercholesterolaemia and hypertriglyceridaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. racgp.org.au [racgp.org.au]

- 7. jetir.org [jetir.org]

- 8. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Stellasterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stellasterol, a naturally occurring phytosterol found predominantly in sources such as the medicinal mushroom Ganoderma species and various marine organisms, has garnered significant interest within the scientific community. Its potential biological activities, including a high affinity for the anti-apoptotic protein Bcl-2 and inhibitory effects on α-glucosidase, position it as a compound of interest for further investigation in drug development and nutritional science.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of sterols. This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound, intended to guide researchers in its accurate and reliable measurement.

I. Quantitative Data Summary

The following table summarizes representative quantitative data for sterols found in natural sources, analyzed by GC-MS. While specific quantitative data for this compound is not widely published, this table serves as a template for presenting results from this compound analysis.

| Analyte | Sample Matrix | Concentration Range (µg/g dry weight) | Internal Standard | Reference Method |

| Ergosterol | Ganoderma lucidum | 189.1 - 1453.3 | 5α-cholestane | GC-MS after silylation[2] |

| Brassicasterol | Dried Morel Mushrooms | ~52% of total sterols | Not specified | GC-MS after silylation[3] |

| This compound | (Hypothetical) | To be determined | 5α-cholestane | GC-MS after silylation |

| β-Sitosterol | Ganoderma species | To be determined | 5α-cholestane | GC-MS after silylation |

| Campesterol | Ganoderma species | To be determined | 5α-cholestane | GC-MS after silylation |

II. Experimental Protocols

A. Protocol 1: Extraction and Saponification of this compound from Mushroom Samples

This protocol describes the initial steps of sample preparation to extract and hydrolyze sterol esters to yield free sterols, including this compound.

Materials:

-

Dried and powdered mushroom sample (e.g., Ganoderma lucidum)

-

n-Hexane

-

Ethanol (95%)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Reflux condenser

Procedure:

-

Extraction:

-

Weigh approximately 5 g of the dried, powdered mushroom sample into a cellulose extraction thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add 200 mL of n-hexane to the boiling flask.

-

Extract the sample for 6-8 hours at the boiling point of n-hexane.

-

After extraction, concentrate the n-hexane extract to dryness using a rotary evaporator at 40°C.

-

-

Saponification:

-

To the dried lipid extract, add 50 mL of 2 M ethanolic potassium hydroxide.

-

Attach a reflux condenser and heat the mixture at 80°C for 1 hour with constant stirring. This step hydrolyzes any sterol esters to free sterols.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Add 50 mL of deionized water and 50 mL of n-hexane to the separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the upper n-hexane layer containing the unsaponifiable fraction (which includes this compound).

-

Repeat the extraction of the aqueous layer twice more with 50 mL of n-hexane each time.

-

Combine the n-hexane extracts and wash with 50 mL of deionized water until the washings are neutral (pH 7).

-

Dry the n-hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator. The resulting residue contains the free sterols.

-

B. Protocol 2: Derivatization and GC-MS Analysis of this compound

Free sterols are not sufficiently volatile for GC analysis. Therefore, a derivatization step to convert the hydroxyl group to a less polar and more volatile silyl ether is necessary.

Materials:

-

Dried sterol extract from Protocol 1

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard solution (e.g., 5α-cholestane in pyridine)

-

GC-MS system with a suitable capillary column

Procedure:

-

Derivatization:

-

To the dried sterol extract, add a known amount of internal standard (e.g., 100 µL of 1 mg/mL 5α-cholestane in pyridine).

-

Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.

-

After cooling, the sample is ready for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp 1: Increase to 280°C at 10°C/min, hold for 10 minutes.

-

Ramp 2: Increase to 300°C at 5°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-600) for qualitative analysis and identification.

-

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of the this compound-TMS derivative and the internal standard.

-

-

Expected Mass Spectrum Fragmentation of this compound-TMS Derivative:

The mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show a molecular ion peak (M+). Common fragmentations for silylated sterols include the loss of a methyl group ([M-15]+), the loss of the trimethylsilanol group ([M-90]+), and cleavage of the side chain.[3] The specific fragmentation pattern will be characteristic of the this compound structure.

III. Signaling Pathways and Experimental Workflows

A. Experimental Workflow for GC-MS Analysis of this compound

The following diagram illustrates the complete workflow from sample preparation to data analysis for the GC-MS analysis of this compound.

B. This compound's Interaction with the Bcl-2 Apoptosis Pathway

This compound has been reported to have a high affinity for the Bcl-2 protein.[1] Bcl-2 is a key regulator of the intrinsic apoptosis pathway, where it acts to inhibit apoptosis. By binding to Bcl-2, this compound may disrupt its anti-apoptotic function, thereby promoting programmed cell death. The following diagram illustrates this proposed interaction.

C. This compound as an α-Glucosidase Inhibitor

This compound has been identified as a weak inhibitor of α-glucosidase.[1] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, this compound can slow down carbohydrate digestion and absorption, which may have implications for managing postprandial hyperglycemia.

References

Application Notes and Protocols for Assessing Stellasterol's Binding Affinity to Bcl-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stellasterol, a naturally occurring phytosterol, has garnered interest for its potential anticancer properties, which are hypothesized to be mediated through the induction of apoptosis. A key regulator of the intrinsic apoptotic pathway is the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that functions by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization and the subsequent cascade of events leading to cell death.[1][2] The ability of small molecules like this compound to directly bind to and inhibit the function of Bcl-2 is a critical area of investigation in the development of novel cancer therapeutics.

These application notes provide a comprehensive overview of established biophysical techniques for quantifying the binding affinity of this compound to the Bcl-2 protein. Detailed protocols for key experimental methodologies are provided to guide researchers in accurately determining the dissociation constant (Kd), a critical parameter for evaluating the potency and potential efficacy of a drug candidate.

Bcl-2 Signaling Pathway in Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3] This pathway is initiated by various intracellular stress signals, leading to the activation of pro-apoptotic "BH3-only" proteins. These proteins then activate the effector proteins Bax and Bak. In healthy cells, the anti-apoptotic protein Bcl-2 binds to and inhibits Bax and Bak.[4] For apoptosis to proceed, BH3-only proteins must bind to Bcl-2, releasing Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases. Small molecule inhibitors that mimic the action of BH3-only proteins can directly bind to Bcl-2, thereby promoting apoptosis.

Experimental Techniques for Measuring Binding Affinity

Several robust biophysical techniques can be employed to quantify the binding affinity between this compound and Bcl-2. The choice of method often depends on factors such as sample requirements, throughput needs, and the specific information desired (e.g., kinetics vs. equilibrium binding).

Data Presentation: Binding Affinities of Known Bcl-2 Inhibitors

While specific binding data for this compound and Bcl-2 is not yet publicly available, the following table summarizes the binding affinities (Ki or Kd) of several known small molecule inhibitors of Bcl-2. This data serves as a reference for the range of affinities that can be expected for potent inhibitors and provides a benchmark for new compounds like this compound.

| Inhibitor | Binding Affinity (Ki/Kd) to Bcl-2 | Technique | Reference |

| ABT-737 | 0.12 µM (Ki) | Not Specified | [5] |

| ABT-263 (Navitoclax) | <0.001 µM (Ki) | Not Specified | [5] |

| Venetoclax (ABT-199) | <0.01 nM (Ki) | Not Specified | [6] |

| Gossypol | 0.28 µM (Ki) | Not Specified | [5] |

| Apogossypol | 0.64 µM (Ki) | Not Specified | [5] |

| TW-37 | 0.12 µM (Ki) | Not Specified | [5] |

| BXI-72 | 0.9 ± 0.15 nM (Ki) | Fluorescence Polarization | [7] |

| Compound 6 | 1.6 µM (IC50) | Fluorescence Polarization | [8] |

| IS21 | 1.25 µM (KD) | Surface Plasmon Resonance | [9] |

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10][11][12]

Experimental Workflow:

Protocol:

-

Protein and Compound Preparation:

-

Recombinantly express and purify human Bcl-2 protein. Ensure high purity (>95%) and proper folding.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the running buffer.

-

-

Immobilization of Bcl-2:

-

Equilibrate a CM5 sensor chip with running buffer (e.g., HBS-EP+ buffer).

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified Bcl-2 protein (typically 10-50 µg/mL in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Resonance Units).

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

-

Binding Analysis:

-

Inject the serial dilutions of this compound over the immobilized Bcl-2 surface at a constant flow rate (e.g., 30 µL/min).

-

Include a buffer-only injection as a control for baseline drift.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[13]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15]

Experimental Workflow:

Protocol:

-

Sample Preparation:

-

Dialyze purified Bcl-2 protein and dissolve this compound in the same buffer to minimize heats of dilution. A typical buffer is 20 mM phosphate, 150 mM NaCl, pH 7.4.

-

Accurately determine the concentrations of both Bcl-2 and this compound.

-

Degas both solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the Bcl-2 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2-5 µL) of this compound into the Bcl-2 solution, allowing the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Plot the integrated heat per mole of injectant against the molar ratio of this compound to Bcl-2.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[16]

-

Fluorescence Polarization (FP)

FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner.[17]

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Synthesize or purchase a fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., FITC-BakBH3). This will serve as the fluorescent tracer.

-

Prepare purified Bcl-2 protein.

-

Prepare a serial dilution of this compound.

-

-

Assay Procedure (Competition Assay):

-

In a microplate, add a constant concentration of Bcl-2 and the fluorescent tracer. The concentration of Bcl-2 should be in the range of the tracer's Kd for Bcl-2.

-

Add the serial dilutions of this compound to the wells.

-

Include controls for unbound tracer (no Bcl-2) and fully bound tracer (no this compound).

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the bound tracer.

-

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[18]

-

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell of the molecule due to binding.[19][20][21]

Experimental Workflow:

Protocol:

-

Sample Preparation:

-

Label the purified Bcl-2 protein with a fluorescent dye (e.g., using an NHS-ester reactive dye).

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

MST Measurement:

-

Mix the fluorescently labeled Bcl-2 (at a constant concentration) with the different concentrations of this compound.

-

Load the mixtures into MST capillaries.

-

Place the capillaries in the MST instrument.

-

The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move along this gradient.

-

-

Data Analysis:

-

The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration.

-

The resulting binding curve is fitted to the appropriate equation to determine the dissociation constant (Kd).[22]

-

Conclusion

The assessment of this compound's binding affinity to Bcl-2 is a crucial step in elucidating its mechanism of action and evaluating its therapeutic potential. The techniques and protocols outlined in these application notes provide a robust framework for researchers to quantitatively characterize this molecular interaction. By employing methods such as SPR, ITC, FP, and MST, scientists can obtain reliable binding data that will be instrumental in advancing the development of this compound as a potential anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 12. scispace.com [scispace.com]

- 13. publ.iss.it [publ.iss.it]

- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 15. zaguan.unizar.es [zaguan.unizar.es]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methods for synthesizing Stellasterol analogs for structure-activity relationship studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed methodologies for the synthesis of Stellasterol analogs and subsequent structure-activity relationship (SAR) studies. Due to the limited availability of direct research on this compound analog synthesis, this document extrapolates from established methods for the synthesis and analysis of structurally related sterols, such as ergosterol, cholesterol, and other phytosterols.

Introduction to this compound

This compound (5α-ergosta-7,22-dien-3β-ol) is a naturally occurring sterol found in various organisms, including the medicinal mushroom Ganoderma australe and the plant Clerodendrum chinense.[1][2] Emerging research has highlighted its potential as a bioactive compound. Notably, this compound has demonstrated a high binding affinity for the anti-apoptotic protein Bcl-2 (Ki: 118.05 nM), suggesting its potential in cancer therapy.[1] Additionally, it has been identified as a weak inhibitor of α-glucosidase, indicating possible applications in managing diabetes.[1]